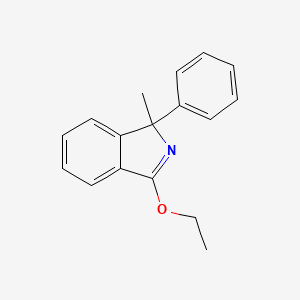

3-Ethoxy-1-methyl-1-phenyl-1H-isoindole

Description

Structure

3D Structure

Properties

CAS No. |

917776-93-3 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3-ethoxy-1-methyl-1-phenylisoindole |

InChI |

InChI=1S/C17H17NO/c1-3-19-16-14-11-7-8-12-15(14)17(2,18-16)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |

InChI Key |

NNZJKFDJGWJIAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(C2=CC=CC=C21)(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1h Isoindole Derivatives

General Synthetic Strategies for the 1H-Isoindole Core

The construction of the 1H-isoindole core is approached through various synthetic strategies, primarily involving the formation of the pyrrole ring fused to a benzene ring. These methods can be broadly categorized into cyclization reactions, annulation approaches, and metal-catalyzed routes.

Cyclization Reactions and Annulation Approaches

Cyclization reactions are a cornerstone in the synthesis of the 1H-isoindole nucleus. These reactions typically involve the formation of one or two bonds to close the five-membered ring. A notable example is the cascade radical cyclization–cyclization reaction. This method has been successfully employed in the synthesis of 1H-benzo[f]isoindole derivatives from active methine substrates bearing both an allyl and a phenyl group, which act as radical acceptors. The transformation is promoted by a mild oxidant like iron(III) chloride (FeCl3), proceeding via an intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group mdpi.comsemanticscholar.org.

Annulation strategies involve the construction of the heterocyclic ring onto a pre-existing benzene ring in a single synthetic operation. A rhodium-catalyzed multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines represents a one-pot strategy for the synthesis of isoindole derivatives. This process is characterized by the activation of four C-H bonds and two N-H bonds, leading to the formation of one new C-C and two new C-N bonds nih.gov.

Metal-Catalyzed Synthetic Routes to 1H-Isoindoles (e.g., Ruthenium-catalyzed, Palladium-catalyzed approaches)

Transition metal catalysis offers powerful and efficient pathways to the 1H-isoindole core, often under mild reaction conditions with high functional group tolerance.

Ruthenium-catalyzed Approaches: Ruthenium catalysts have been effectively used in the oxidant-free cyclization of benzimidates with alkenes to afford 1H-isoindoles. This reaction proceeds at room temperature and liberates hydrogen gas as the only byproduct, highlighting its atom-economical nature researchgate.net. The proposed mechanism involves a ruthenium-catalyzed C-H activation of the benzimidate.

Palladium-catalyzed Approaches: Palladium catalysis has been instrumental in the development of enantioselective methods for the synthesis of chiral 1H-isoindoles. An intermolecular enantioselective synthesis of 1H-isoindoles featuring tri- and difluoromethylated quaternary stereogenic centers has been achieved through a palladium-catalyzed desymmetric C–H bond imidoylation researchgate.net. In this approach, α,α-diaryl tri- and difluoroethylated isocyanides serve as precursors to the chiral 1H-isoindoles. The fluoroalkyl group plays a crucial role in determining both the stereochemistry and the efficiency of the reaction. Furthermore, an allene insertion cascade has been developed to access diverse C1-tethered bis-heterocyclic scaffolds with good yields and high enantioselectivities researchgate.net. Another palladium-catalyzed method provides access to 1H-isoindoles with quaternary stereocenters through C-H functionalization using trifluoroacetimidoyl chlorides as electrophiles, powered by phosphordiamidite ligands epfl.ch.

Stereoselective and Regioselective Synthesis of Substituted 1H-Isoindole Systems

Control over the substitution pattern and stereochemistry is crucial for the synthesis of complex molecules with specific biological activities. Significant progress has been made in the development of stereoselective and regioselective methods for the synthesis of substituted 1H-isoindoles.

Regioselective Introduction of Substituents at C1 and C3 Positions

The regioselective functionalization of the 1H-isoindole ring, particularly at the C1 and C3 positions, is a key challenge. Electrophilic cyclization of o-(1-alkynyl)benzamides with reagents like ICl, I2, and NBS provides a route to substituted isoindolin-1-ones, which are precursors to 1H-isoindoles, with good to excellent yields under mild conditions nih.govcapes.gov.br. The regioselectivity of this reaction is influenced by the nature of the substituents on the alkyne and the amide. While this method primarily yields isoindolin-1-ones, it demonstrates a strategy for introducing substituents that can be further elaborated to achieve C1 and C3 functionalized 1H-isoindoles.

Stereoselective Control in 1H-Isoindole Synthesis

Achieving stereocontrol in the synthesis of 1H-isoindoles, especially those bearing stereogenic centers at the C1 or C3 position, is a significant area of research. As mentioned earlier, palladium-catalyzed enantioselective C-H functionalization has emerged as a powerful tool. The use of chiral ligands in these catalytic systems allows for the desymmetrization of prochiral substrates to generate enantioenriched 1H-isoindoles. For instance, the palladium-catalyzed reaction of α,α-diaryl tri- and difluoroethylated isocyanides allows for the construction of 1H-isoindoles with quaternary stereogenic centers in high enantioselectivity researchgate.net. Subsequent diastereoselective addition of nucleophiles to these chiral 1H-isoindoles provides access to densely substituted and sterically hindered isoindolines epfl.ch.

Specific Approaches for 3-Alkoxy-1-substituted 1H-Isoindoles

The synthesis of 3-alkoxy-1-substituted 1H-isoindoles is of interest due to the presence of this motif in various compounds. A DMAP (4-dimethylaminopyridine) catalyzed cyclization of methyl 2-alkynylbenzimidates has been developed to afford 3-methoxy-1-methyleneisoindoles with excellent Z-stereoselectivity under mild and transition-metal-free conditions researchgate.net. These products can be subsequently converted to other derivatives, including 3-methoxy-isoindoles. Another approach involves the regioselective O-alkylation of 2-alkyl-isoindoline-1-ones to prepare 3-alkoxy-2-methyl-1H-isoindolium salts. Deprotonation of these stable precursors generates reactive 1-alkoxy-2-alkyl-2H-isoindoles in solution, which can then be trapped with dienophiles researchgate.net. The synthesis of 1-ethoxyisoindole has also been reported, which exists predominantly as the isoindoline tautomer and reacts with dienophiles like maleimide and its derivatives researchgate.net.

Data Tables

Table 1: Overview of Metal-Catalyzed Syntheses of 1H-Isoindoles

| Catalyst System | Starting Materials | Key Features |

| Ruthenium(II) | Benzimidates, Alkenes | Oxidant-free, room temperature, H2 liberation. researchgate.net |

| Palladium(0) / Chiral Ligand | α,α-Diaryl tri- and difluoroethylated isocyanides | Enantioselective, synthesis of chiral 1H-isoindoles with quaternary stereocenters. researchgate.net |

| Palladium(0) / Phosphordiamidite Ligand | Aryl precursors, Trifluoroacetimidoyl chlorides | Enantioselective C-H functionalization for 1H-isoindoles with quaternary stereocenters. epfl.ch |

| Rhodium(III) / Cu Oxidant | Diarylimines, Vinyl ketones, Amines | Multicomponent dehydrogenative annulation, one-pot synthesis. nih.gov |

Table 2: Regio- and Stereoselective Syntheses of 1H-Isoindole Derivatives

| Method | Substrates | Reagents/Catalysts | Selectivity |

| Electrophilic Cyclization | o-(1-Alkynyl)benzamides | ICl, I2, NBS | Regioselective for substituted isoindolin-1-ones. nih.govcapes.gov.br |

| Palladium-Catalyzed C-H Imidoylation | α,α-Diaryl tri- and difluoroethylated isocyanides | Pd(0) / Chiral Ligand | High enantioselectivity for C1-quaternary stereocenters. researchgate.net |

| DMAP-Catalyzed Cyclization | Methyl 2-alkynylbenzimidates | DMAP | Z-stereoselectivity for 3-methoxy-1-methyleneisoindoles. researchgate.net |

Theoretical and Computational Chemistry Studies of 1h Isoindole Systems

Electronic Structure Analysis and Molecular Orbitals

Computational chemistry offers powerful tools to probe the intricate electronic landscapes of molecules. For 1H-isoindole systems, these methods elucidate the fundamental properties that govern their behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule will interact with other reagents. In general, the HOMO acts as an electron donor, and the LUMO as an electron acceptor.

For 1H-isoindole derivatives, the HOMO is typically characterized by significant electron density on the pyrrole-like five-membered ring, making this moiety susceptible to electrophilic attack. Conversely, the LUMO often exhibits a distribution that favors nucleophilic attack at specific positions on the isoindole core. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.

Computational studies on related heterocyclic systems, such as isoindoline-1,3-diones, have utilized Density Functional Theory (DFT) to calculate these orbital energies and other reactivity descriptors. nih.gov These descriptors, including chemical hardness, softness, and electronegativity, provide a quantitative measure of the molecule's reactivity. While specific values for 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole are not available, the trends observed in related structures would be expected to hold. For instance, the introduction of electron-donating groups, such as the ethoxy group, would likely raise the HOMO energy, increasing the compound's nucleophilicity.

Table 1: Representative Frontier Molecular Orbital Data for a Generic Substituted 1H-Isoindole (Note: This data is illustrative and not specific to this compound)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). nih.gov

For a molecule like this compound, an MEP map would be expected to show a region of negative potential around the nitrogen atom of the isoindole ring and the oxygen atom of the ethoxy group, indicating these are likely sites for electrophilic attack or hydrogen bonding. The phenyl and methyl groups would present regions of more neutral potential. Such maps are crucial in understanding non-covalent interactions, which are vital in biological systems and materials science. nih.gov

The 1H-isoindole core is an aromatic system, and its degree of aromaticity can be quantified using various computational indices. Two of the most common are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are calculated at the center of a ring, with negative values indicating aromaticity. The HOMA index, based on bond lengths, ranges from 1 for a fully aromatic system to 0 for a non-aromatic one.

Studies on substituted benzenes and other aromatic systems have shown that substituents can modulate the aromaticity of the ring. researchgate.netnih.gov For this compound, the phenyl and ethoxy substituents would influence the π-electron delocalization within the isoindole ring system. Computational analysis would be necessary to determine the precise nature of this influence, but it is expected that the core would retain significant aromatic character.

Table 2: Illustrative Aromaticity Indices for a 1H-Isoindole Ring (Note: This data is illustrative and not specific to this compound)

| Index | Value |

|---|---|

| NICS(1) | -9.5 ppm |

The distribution of partial atomic charges within a molecule provides insight into its polarity and the nature of its chemical bonds. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate these charges. In a substituted 1H-isoindole, the nitrogen atom is expected to carry a partial negative charge, while the attached hydrogen and carbon atoms will have varying degrees of positive charge. The substituents will further modify this charge distribution.

Computational Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry plays a pivotal role in mapping out the pathways of chemical reactions, helping to understand why certain products are formed over others.

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. Computational methods can locate the geometry of this transition state and calculate its energy. This information is used to construct a reaction energy profile, which plots the energy of the system as the reaction progresses. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate.

For 1H-isoindoles, a common reaction is cycloaddition. DFT calculations have been successfully employed to study the mechanisms of 1,3-dipolar cycloaddition reactions in similar heterocyclic systems. mdpi.com These studies can determine whether a reaction will proceed via a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the products. For instance, in a hypothetical reaction of this compound, computational modeling could predict the most likely reaction pathway and the structure of the resulting products.

Table 3: Hypothetical Energy Profile Data for a Reaction of a 1H-Isoindole (Note: This data is illustrative and not specific to this compound)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions where multiple products could be formed. For substituted 1H-isoindole systems, theoretical models are crucial for understanding and predicting both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting atoms).

The prediction of selectivity is typically achieved by calculating the energy profiles of competing reaction pathways using quantum chemical methods, most notably Density Functional Theory (DFT). nih.gov By locating and calculating the energies of the transition states for each possible reaction pathway, chemists can determine the kinetic barriers. The pathway with the lowest energy barrier is predicted to be the major product, as it will form the fastest. researchgate.net

For instance, in the synthesis of substituted isoindoles, such as those formed through nucleophilic additions to indolyne intermediates, the regioselectivity is controlled by the relative ease of distorting the aryne into the two possible transition structures. nih.govnih.gov Computational models can calculate these distortion energies, providing a predictive framework for the regiochemical outcome. nih.gov DFT calculations, using functionals like B3LYP or M06-2X, can effectively model the geometries of indolyne precursors and the transition states for nucleophilic attack, allowing for the prediction of the favored regioisomer. nih.gov

In the context of This compound , which possesses a chiral center at the C1 position, computational methods can be used to predict the stereochemical outcome of its synthesis. If the synthetic route involves a prochiral intermediate, DFT calculations can model the transition states leading to the (R) and (S) enantiomers. The difference in the calculated free energies of these diastereomeric transition states (ΔΔG‡) allows for the prediction of the enantiomeric excess (ee) of the reaction. These studies often reveal that specific substituents, like the fluoroalkyl group in some isoindole syntheses, play a crucial role in determining both stereochemistry and reaction efficiency. researchgate.net

Solvent Effects and Environmental Influence on Reaction Outcomes via Continuum Models

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the stability of the products. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate these solvent effects without the high computational cost of explicitly modeling individual solvent molecules. orientjchem.orgnih.gov

In these models, the solute molecule (e.g., a 1H-isoindole derivative) is placed in a virtual cavity within a continuous dielectric medium that represents the bulk solvent. nih.govyoutube.com The calculation accounts for the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum. orientjchem.org This approach is effective for studying how solvents with different dielectric constants can influence reaction pathways.

For synthetic transformations involving 1H-isoindoles, PCM calculations can be applied to both the ground states of reactants and the transition states. The free energy of solvation is computed, which includes contributions from electrostatic interactions, cavitation (the energy required to create the cavity in the solvent), and dispersion-repulsion forces. orientjchem.org By comparing the energies of transition states in different simulated solvents, researchers can predict how the solvent will influence regioselectivity and stereoselectivity. For example, polar solvents may preferentially stabilize a more polar transition state, thereby favoring one reaction pathway over another. orientjchem.org State-specific (SS) methods combined with PCM can provide more accurate vertical excitation energies, which is crucial for studying photochemical reactions in solution. rsc.org

Computational Spectroscopy of 1H-Isoindoles and Derivatives

Computational methods are essential for interpreting experimental spectra and confirming the structures of newly synthesized compounds. By predicting spectroscopic data, chemists can compare theoretical results with experimental measurements to validate a proposed molecular structure.

Vibrational Spectroscopy (IR) Prediction and Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. Computational methods, primarily DFT, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations.

The predicted vibrational frequencies for This compound can be compared with experimental Fourier Transform Infrared (FTIR) spectra to confirm its structure. researchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as C-H stretching, C=C ring stretching, or C-O-C ether stretching. The calculated spectrum provides a detailed roadmap for assigning the peaks in the experimental spectrum. nih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl & Isoindole Rings | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Methyl & Ethoxy Groups | 3000 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic Rings | 1610 - 1580 | Medium |

| C=N Stretch | Isoindole Ring | 1650 - 1630 | Medium |

| C-O-C Asymmetric Stretch | Ethoxy Group | 1260 - 1200 | Strong |

| C-O-C Symmetric Stretch | Ethoxy Group | 1150 - 1085 | Strong |

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, providing a direct link between a proposed structure and its experimental NMR spectrum. mdpi.com

The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. mdpi.com The calculation determines the magnetic shielding tensor for each nucleus in the molecule. These shielding values are then converted to chemical shifts (δ) by referencing them against a calculated standard, usually Tetramethylsilane (TMS). libretexts.org

For This compound , predicting the chemical shifts is vital for assigning the signals from the methyl, ethoxy, and phenyl groups, as well as the protons and carbons of the isoindole core itself. mdpi.com The predicted shifts are sensitive to the molecule's conformation and the electronic environment of each nucleus, making them invaluable for confirming the precise 3D structure. nih.govnih.gov

| Atom Type | Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Proton | Phenyl (ortho) | ~7.4 - 7.6 | - |

| Proton | Phenyl (meta, para) | ~7.2 - 7.4 | - |

| Proton | Isoindole Ring | ~7.0 - 7.5 | - |

| Proton | Ethoxy (-OCH₂) | ~3.8 - 4.1 (quartet) | - |

| Proton | Ethoxy (-CH₃) | ~1.3 - 1.5 (triplet) | - |

| Proton | C1-Methyl (-CH₃) | ~1.8 - 2.0 (singlet) | - |

| Carbon | C1 (quaternary) | - | ~85 - 95 |

| Carbon | C3 | - | ~160 - 170 |

| Carbon | Phenyl & Isoindole Rings | - | ~120 - 150 |

| Carbon | Ethoxy (-OCH₂) | - | ~65 - 70 |

| Carbon | C1-Methyl (-CH₃) | - | ~25 - 30 |

| Carbon | Ethoxy (-CH₃) | - | ~14 - 16 |

UV-Vis Absorption and Emission Spectra Calculations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra of organic molecules. researchgate.netrsc.org

TD-DFT calculates the energies required to excite an electron from an occupied molecular orbital to an unoccupied one. These excitation energies correspond to the wavelengths of maximum absorption (λₘₐₓ) in the UV-Vis spectrum. The calculation also yields the oscillator strength for each transition, which is proportional to the intensity of the absorption band. researchgate.net

For This compound , the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system formed by the phenyl and isoindole rings. TD-DFT calculations can predict the λₘₐₓ values for these transitions and help to understand the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). rsc.org These predictions are crucial for understanding the photophysical properties of the molecule. researchgate.net

| Transition | Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| S₀ → S₁ | ~340 - 360 | ~0.1 - 0.2 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 - 300 | ~0.3 - 0.5 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~240 - 260 | ~0.6 - 0.8 | Deeper π → π* transitions |

Synthetic Utility of 1h Isoindole Derivatives in Advanced Organic Synthesis

1H-Isoindoles as Key Intermediates in the Construction of Complex Heterocyclic Frameworks

The 1H-isoindole nucleus is a valuable scaffold in organic synthesis, primarily due to its utility as a precursor for more complex heterocyclic systems. Nitrogen-containing ring structures are prevalent in a vast array of biologically active natural products and pharmaceutical agents, making their efficient synthesis a central goal in modern organic chemistry. researchgate.net The preparation of the 1H-isoindole core itself can be challenging because of its tendency to isomerize to the more stable aromatic isoindole. researchgate.net

Recent advancements have demonstrated rhodium-catalyzed cascade reactions that enable the synthesis of molecules containing the 1H-isoindole motif, leading to a significant increase in molecular complexity. researchgate.net These methods often involve the trifunctionalization of a nitrile moiety, initiated by the formation of a nitrile ylide with extended conjugation through the reaction of a rhodium vinylcarbene with a nitrile. researchgate.net Such strategies provide efficient access to these important heterocyclic frameworks. Furthermore, imides, which include the 1H-isoindole-1,3(2H)-dione structure, are widely used as intermediates in organic synthesis. nih.gov The reactivity of the 1H-isoindole system allows for its conversion into a variety of other nitrogen-containing heterocycles, highlighting its role as a versatile synthetic intermediate. researchgate.net

Applications in Advanced Material Science and Functional Molecules

The unique electronic and photophysical properties of 1H-isoindole derivatives have led to their exploration in various areas of materials science. Their adaptable structure allows for fine-tuning of their characteristics, making them suitable for a range of advanced applications.

Development of Fluorophores with Specific Photophysical Properties (e.g., Aggregation-Induced Emission)

A particularly exciting application of 1H-isoindole derivatives is in the development of novel fluorophores. Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or in aggregates. Current time information in Providence County, US. In contrast, certain 1H-isoindole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. beilstein-journals.org This property is highly advantageous for applications in organic light-emitting diodes (OLEDs), chemical sensing, and biological imaging. beilstein-journals.org

A novel strategy for assembling 1H-isoindole derivatives involves the selective and sequential activation of carbon-nitrogen triple bonds in a multicomponent system. beilstein-journals.org This method provides access to structurally unique fluorophores with AIE characteristics. beilstein-journals.org These AIE-active 1H-isoindoles typically show weak fluorescence in solution but exhibit intense emission in the solid state. beilstein-journals.org For instance, a series of (Z)- or (E)-1H-isoindole derivatives have been synthesized that display absorption maxima in the range of 392–415 nm in a dichloromethane (B109758) solution and emit very weak fluorescence with quantum yields of 0.2–0.9%. beilstein-journals.org However, in solid films, they exhibit intense fluorescence in the 408–438 nm range with significantly higher quantum yields of 1.9–26.3%. beilstein-journals.org

The table below summarizes the photophysical properties of some representative 1H-isoindole derivatives, illustrating their AIE characteristics.

| Compound | Absorption (λabs, nm) in CH2Cl2 | Emission (λem, nm) in solid film | Fluorescence Quantum Yield (ΦF) in solid film (%) |

| 4a | 392 | 438 | 26.3 |

| 4b | 415 | 408 | 1.9 |

| 4c | 402 | 425 | 10.5 |

| 4d | 405 | 428 | 15.2 |

| Data sourced from a study on the assembly of 1H-isoindole derivatives as AIE fluorophores. beilstein-journals.org |

Utilization in Organic Dyes and Pigments

The delocalized π-electron systems inherent in the isoindole scaffold make these compounds suitable for use as organic dyes and pigments. researchgate.netnih.gov The color and other optical properties can be tuned by introducing different substituents to the isoindole core. For example, push-pull isoindole fluorophores, synthesized through Suzuki coupling and Knoevenagel reactions, have been developed where the isoindole scaffold acts as a π-bridge. acgpubs.org By varying the electron-donating and electron-accepting groups, the energy gaps can be manipulated, thus tuning their absorption and emission properties. acgpubs.org

An interesting example is an isoindole-based dye that results from the condensation of primary amines with o-diacylbenzene. researchgate.net This reaction sequence is highly sensitive and has found use as a marker in analytical chemistry for staining primary amines, producing an intense blue-violet pigment. researchgate.net The optical properties of several isoindole-1,3-dione compounds have been investigated, and their UV-Vis absorption spectra have been recorded. mdpi.com

The following table presents the absorbance band edge and optical band gap for a selection of isoindole-1,3-dione derivatives.

| Compound | Absorbance Band Edge (EAbs-be, eV) | Optical Band Gap (Eg, eV) |

| 5 | 4.662 | 4.700 |

| 6 | 4.366 | 4.400 |

| 7 | 4.593 | 4.700 |

| 8 | 4.593 | 4.600 |

| 9 | 4.526 | 4.600 |

| 10 | 4.493 | 4.550 |

| Data from a study on the optical properties of isoindole-1,3-dione compounds. mdpi.com |

Exploration in Analytical Detection Systems

The fluorescent properties of 1H-isoindole derivatives make them excellent candidates for use in analytical detection systems. researchgate.net Their ability to change their fluorescence in response to their environment allows for the development of sensitive and selective sensors. For instance, the AIE characteristics of some 1H-isoindoles have been harnessed for bioimaging, such as the selective staining of lipid droplets within living cells. researchgate.net

Furthermore, indole (B1671886) derivatives have been designed as fluorescent probes for pH sensing and even for the construction of molecular logic gates. The reaction that produces the blue-violet isoindole-based pigment mentioned earlier is noted for its high sensitivity, making it a valuable tool in analytical chemistry for the detection of primary amines. researchgate.net A fluorometric method for the assay of Eflornithine has been developed based on the formation of an isoindole derivative, which can be measured by its fluorescence emission. researchgate.net

Integration into Supramolecular Architectures

The field of supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The ability of 1H-isoindole derivatives to participate in various intermolecular interactions, such as π-π stacking and hydrogen bonding, suggests their potential for integration into complex supramolecular assemblies. While specific examples of 3-Ethoxy-1-methyl-1-phenyl-1H-isoindole in supramolecular structures are not readily found, the broader class of isoindole-containing molecules has been a subject of interest in institutes focused on organic and supramolecular chemistry. The functional groups on the isoindole ring can be tailored to direct the self-assembly process, leading to the formation of well-defined nanostructures. The development of such supramolecular architectures could lead to novel materials with applications in areas like drug delivery, catalysis, and molecular electronics.

Q & A

Q. What are the key safety protocols for handling isoindole derivatives in electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.